molecular formula C13H16N2O B7847153 2-(Morpholin-4-yl)-3-phenylpropanenitrile

2-(Morpholin-4-yl)-3-phenylpropanenitrile

Cat. No.: B7847153
M. Wt: 216.28 g/mol
InChI Key: LRCCINITXSOQDZ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-3-phenylpropanenitrile is an organic compound characterized by its unique molecular structure, which includes a morpholine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-3-phenylpropanenitrile typically involves the reaction of morpholine with phenylacetonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where phenylacetonitrile is reacted with morpholine in the presence of a suitable catalyst, such as a strong base, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-4-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium cyanide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group can produce primary amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Morpholin-4-yl)-3-phenylpropanenitrile has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-3-phenylpropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

2-(Morpholin-4-yl)-3-phenylpropanenitrile is unique due to its specific structural features. Similar compounds include:

  • 2-(Morpholin-4-yl)ethane-1-sulfonamide: This compound shares the morpholine ring but has a different functional group.

  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring and a nitrile group, but with a pyridine ring instead of a phenyl group.

Properties

IUPAC Name

2-morpholin-4-yl-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCCINITXSOQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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